3-bromo-N-phenylbenzenesulfonamide
Overview
Description
3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat Acid is a metabolite of Belinostat, a novel histone deacetylase 3 selective inhibitor, which protects the β cells from cytokine-induced apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C12H10BrNO2S . The structure of the compound has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 312.18 . Further details about its physical and chemical properties are not available in the resources.Scientific Research Applications
Synthesis Methods and Pharmaceutical Intermediates
3-bromo-N-phenylbenzenesulfonamide has been utilized in various synthesis methods for creating pharmaceutical intermediates. For example, it has been used in the electrophilic cyanation of aryl and heteroaryl bromides to synthesize various benzonitriles, contributing to the efficient synthesis of important pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Photodynamic Therapy and Cancer Treatment
In the field of photodynamic therapy, particularly for cancer treatment, derivatives of this compound have shown promise. For instance, zinc phthalocyanine derivatives substituted with this compound groups have been synthesized and characterized for their potential in photodynamic therapy applications, especially in Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Applications
Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. It has been applied in the direct titration of various substances like ascorbic acid and glutathione, demonstrating its utility in simple and rapid analytical procedures (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).
Structural and Spectral Analysis
N-phenylbenzenesulfonamide, a closely related compound, has been synthesized and characterized for its structural and spectral properties. These studies include the analysis of Fourier transform infrared, Raman spectroscopy, UV-Vis, and NMR spectroscopy, contributing valuable data for understanding the physical and chemical properties of these compounds (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Antifungal and Antibacterial Potential
Some derivatives of this compound exhibit significant antifungal and antibacterial activities. For instance, research on novel polyfunctional arenesulfonamides derived from this compound has shown promising results against fungi like Malassezia furfur, suggesting potential applications in treating skin diseases caused by these fungi (Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, & Gruzman, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat is a novel histone deacetylase 3 (HDAC3) selective inhibitor . HDAC3 is a crucial enzyme involved in the regulation of gene expression and is a primary target for cancer therapeutics .
Mode of Action
The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition disrupts the normal function of HDAC3, leading to changes in gene expression. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of HDAC3 affects various biochemical pathways, primarily those involved in gene expression and cellular growth . This can lead to the suppression of tumor growth in cancer cells . The downstream effects of these changes in biochemical pathways are complex and depend on the specific cellular context.
Result of Action
The primary molecular effect of this compound is the inhibition of HDAC3 . This leads to changes in gene expression, which can have various cellular effects, including the suppression of tumor growth .
Biochemical Analysis
Biochemical Properties
3-Bromo-N-phenylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-bromo-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZUSKQOMHYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.